molecular formula C10H10O3 B8779486 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

Cat. No. B8779486
M. Wt: 178.18 g/mol
InChI Key: RDESXHSSRWYMNY-UHFFFAOYSA-N
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Patent
US08999991B2

Procedure details

5-allyl-2-benzofuran-1(3H-one (1.53 g, 8.78 mmol) was dissolved in methanol (30 mL). THF was added to solubilize the starting material. The resulting mixture was cooled in a dry ice acetone bath (−78° C.) and ozone was bubbled into the reaction until the color of the mixture changed to orange. Nitrogen was bubbled into the reaction for one minute to remove the excess ozone. Sodium borohydride (0.65 g, 2.9 mmol) was added at −78° C., and the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was concentrated part way and then taken up in ethyl acetate and water. The layers were separated and the organic layer was washed with brine, dried over magnesium sulfate, filtered, and concentrated to provide the title compound.
Name
5-allyl-2-benzofuran
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.65 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1C=C[C:7]2=[CH:8][O:9][CH:10]=[C:6]2[CH:5]=1)C=C.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1.[O:18]=[O+][O-].[BH4-].[Na+]>CO>[OH:9][CH2:8][CH2:7][C:6]1[CH:5]=[CH:4][C:14]2[C:15](=[O:18])[O:16][CH2:17][C:13]=2[CH:10]=1 |f:3.4|

Inputs

Step One
Name
5-allyl-2-benzofuran
Quantity
1.53 g
Type
reactant
Smiles
C(C=C)C1=CC=2C(=COC2)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0.65 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction until the color of the mixture
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled into the reaction for one minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
to remove the excess ozone
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated part way
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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